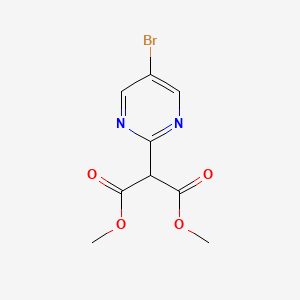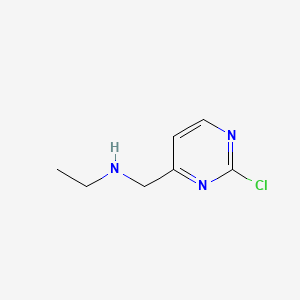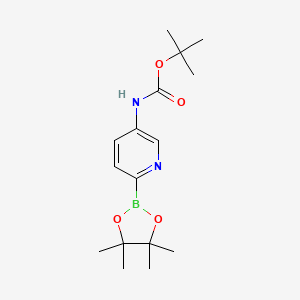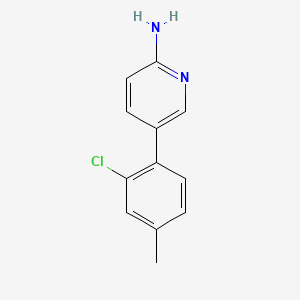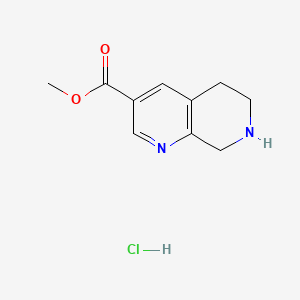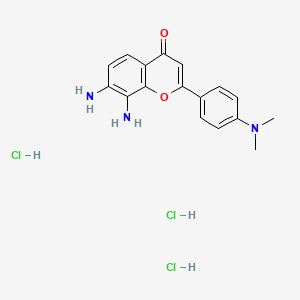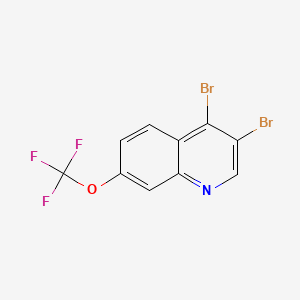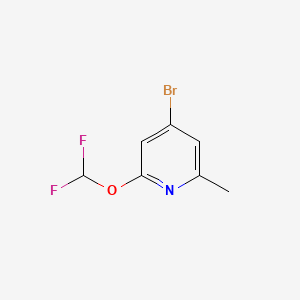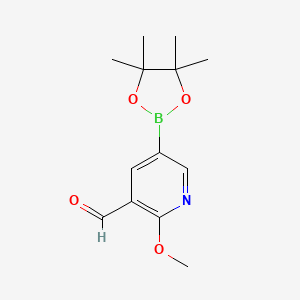![molecular formula C15H20O2 B578891 4,7a-dimethyl-3-[(1E)-2-methylbuta-1,3-dienyl]-1,3,6,7-tetrahydro-2-benzofuran-5-one CAS No. 17928-78-8](/img/structure/B578891.png)
4,7a-dimethyl-3-[(1E)-2-methylbuta-1,3-dienyl]-1,3,6,7-tetrahydro-2-benzofuran-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7a-dimethyl-3-[(1E)-2-methylbuta-1,3-dienyl]-1,3,6,7-tetrahydro-2-benzofuran-5-one is a chemical compound with the molecular formula C₁₅H₂₀O₂. It is a derivative of trisporic acid and is known for its unique structure, which includes a 1,6,7,7a-tetrahydro-4,7a-dimethyl-3-(2-methyl-1,3-butadienyl)-5(3H)-isobenzofuranone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of anhydrotrisporone typically involves the cyclization of trisporic acid derivatives under specific conditions. One common method includes the use of acid catalysts to facilitate the cyclization process. The reaction conditions often require controlled temperatures and the presence of solvents to ensure the desired product yield.
Industrial Production Methods: Industrial production of anhydrotrisporone may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the compound.
Análisis De Reacciones Químicas
Types of Reactions: 4,7a-dimethyl-3-[(1E)-2-methylbuta-1,3-dienyl]-1,3,6,7-tetrahydro-2-benzofuran-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert anhydrotrisporone into alcohol derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions for substitution reactions often involve the use of catalysts and specific solvents to facilitate the reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
4,7a-dimethyl-3-[(1E)-2-methylbuta-1,3-dienyl]-1,3,6,7-tetrahydro-2-benzofuran-5-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: this compound is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
4,7a-dimethyl-3-[(1E)-2-methylbuta-1,3-dienyl]-1,3,6,7-tetrahydro-2-benzofuran-5-one can be compared with other similar compounds, such as:
Trisporic Acid: The parent compound from which anhydrotrisporone is derived.
Isobenzofuranone Derivatives: Compounds with similar core structures but different functional groups.
Uniqueness: this compound’s unique structure and reactivity make it distinct from other similar compounds
Comparación Con Compuestos Similares
- Trisporic Acid
- Isobenzofuranone
- Dimethylbutadienyl Derivatives
This detailed overview provides a comprehensive understanding of anhydrotrisporone, its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
17928-78-8 |
|---|---|
Fórmula molecular |
C15H20O2 |
Peso molecular |
232.323 |
Nombre IUPAC |
4,7a-dimethyl-3-[(1E)-2-methylbuta-1,3-dienyl]-1,3,6,7-tetrahydro-2-benzofuran-5-one |
InChI |
InChI=1S/C15H20O2/c1-5-10(2)8-13-14-11(3)12(16)6-7-15(14,4)9-17-13/h5,8,13H,1,6-7,9H2,2-4H3/b10-8+ |
Clave InChI |
NYCIXAIPHCQNDD-CSKARUKUSA-N |
SMILES |
CC1=C2C(OCC2(CCC1=O)C)C=C(C)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B578809.png)
